![molecular formula C17H19N5O2S B2604202 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide CAS No. 2380169-66-2](/img/structure/B2604202.png)
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could also influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The presence of multiple heterocyclic rings could make the compound reactive towards electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the amide group. For example, the compound might have a relatively high melting point and could be soluble in polar solvents .Future Directions
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-10-13(11(2)24-21-10)3-4-15(23)20-12-7-22(8-12)17-16-14(5-6-25-16)18-9-19-17/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEXTDDHNWTZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide |
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